REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C(=O)([O-])[O-].[K+].[K+].[Br:17][CH:18]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:19]([O:21][CH2:22][CH3:23])=[O:20]>CC(C)=O>[Br:17][C:18]([O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2)([C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:19]([O:21][CH2:22][CH3:23])=[O:20].[NH:6]1[C:7]2[C:3](=[C:2]([O:1][CH:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:1.2.3|
|
Name
|
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
414 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
574 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC)(C(=O)OCC)OC1=C2C=CNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 mg | |
YIELD: PERCENTYIELD | 13% |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)OC(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |